

Spectroscopic Profile of 2'-Chloroacetophenone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2'-Chloroacetophenone

Cat. No.: B1665101

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2'-Chloroacetophenone**, a key intermediate in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the chemical and pharmaceutical industries, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2'-Chloroacetophenone**, offering not just the data itself, but also the underlying principles and expert interpretation necessary for its effective application.

Introduction

2'-Chloroacetophenone (C_8H_7ClO) is a substituted aromatic ketone of significant interest due to its utility as a building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its chemical structure and purity is paramount for its successful application. Spectroscopic techniques are indispensable tools for the unambiguous characterization of such molecules. This guide provides a detailed examination of the 1H NMR, ^{13}C NMR, IR, and MS data of **2'-Chloroacetophenone**, elucidating the correlation between its molecular structure and its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2'-Chloroacetophenone**, both 1H and ^{13}C NMR are crucial for structural confirmation and purity assessment.

1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

A sample of **2'-Chloroacetophenone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard.

Diagram: Workflow for ^1H NMR Analysis

Sample Preparation

Dissolve 2'-Chloroacetophenone
in CDCl_3

Add TMS as
internal standard

Data Acquisition

Place sample in
NMR spectrometer

Acquire FID data

Data Processing

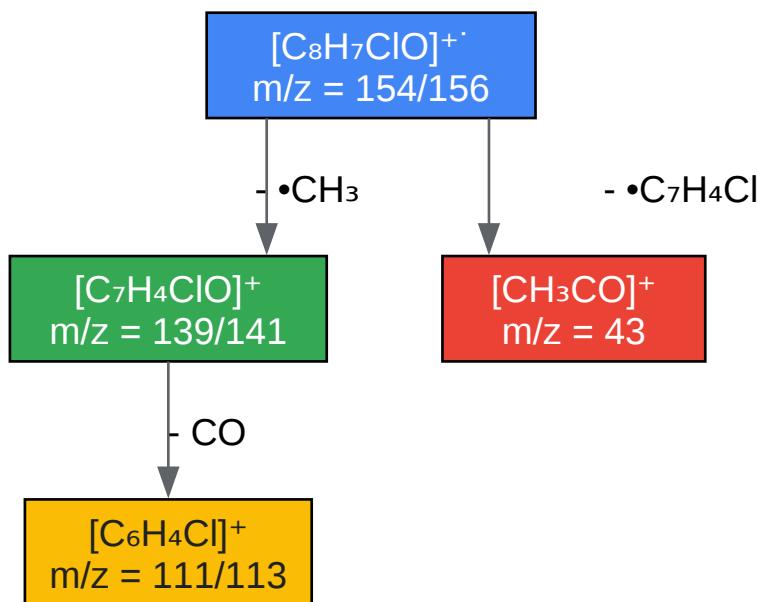
Fourier Transform

Phase and baseline
correction

Integration and peak
picking

Generate Spectrum

Final ^1H NMR Spectrum

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